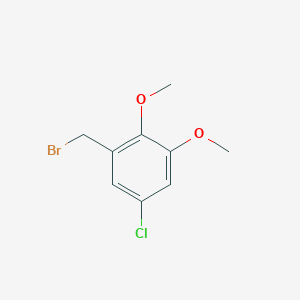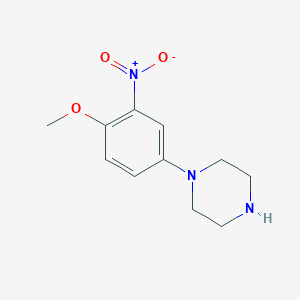
1-(4-Methoxy-3-nitrophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxy-3-nitrophenyl)piperazine is an organic compound with the molecular formula C11H15N3O3. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a phenyl ring, which is further connected to a piperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-3-nitrophenyl)piperazine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1-(4-nitrophenyl)piperazine with methoxybenzene under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like sodium hydroxide. The mixture is heated to around 100°C for several hours to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxy-3-nitrophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF.
Major Products Formed:
Oxidation: Formation of 4-nitrobenzaldehyde or 4-nitrobenzoic acid.
Reduction: Formation of 1-(4-methoxy-3-aminophenyl)piperazine.
Substitution: Formation of various substituted phenylpiperazines depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxy-3-nitrophenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-3-nitrophenyl)piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the methoxy and nitro groups can influence its binding affinity and selectivity towards molecular targets. For example, the nitro group can participate in hydrogen bonding interactions, while the methoxy group can enhance lipophilicity, facilitating membrane permeability .
Comparison with Similar Compounds
- 1-(3-Methoxy-4-nitrophenyl)piperazine
- 1-(2-Chloro-4-nitrophenyl)piperazine
- 1-(4-Nitrophenyl)piperazine
- 1-Methyl-4-(3-nitrophenyl)piperazine
Comparison: 1-(4-Methoxy-3-nitrophenyl)piperazine is unique due to the specific positioning of the methoxy and nitro groups on the phenyl ring. This structural arrangement can influence its chemical reactivity and biological activity. Compared to its analogs, such as 1-(3-Methoxy-4-nitrophenyl)piperazine, the compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
Properties
Molecular Formula |
C11H15N3O3 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
1-(4-methoxy-3-nitrophenyl)piperazine |
InChI |
InChI=1S/C11H15N3O3/c1-17-11-3-2-9(8-10(11)14(15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 |
InChI Key |
WSXQKCLENUYTDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCNCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




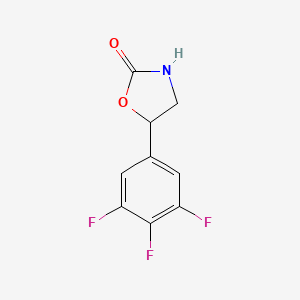
![3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-ol](/img/structure/B13599458.png)

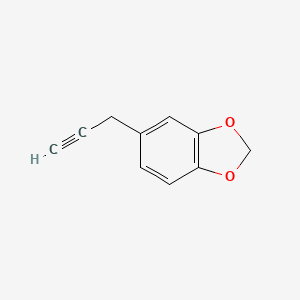

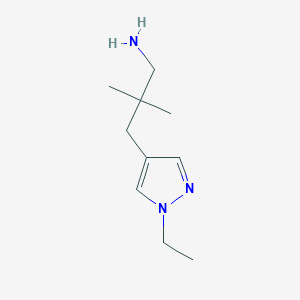
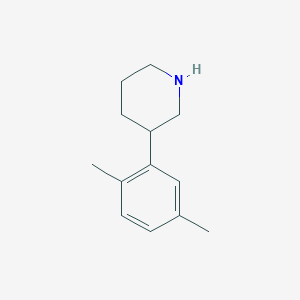
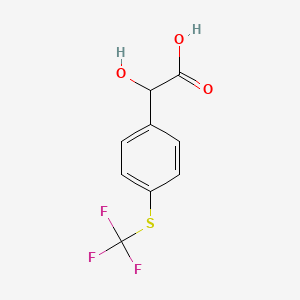
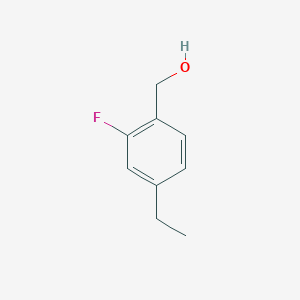
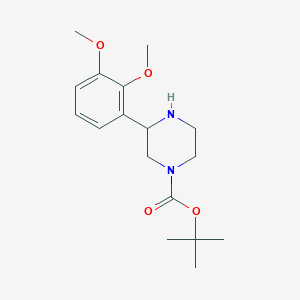
![5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13599513.png)
